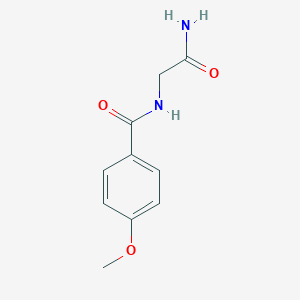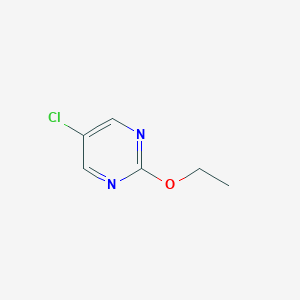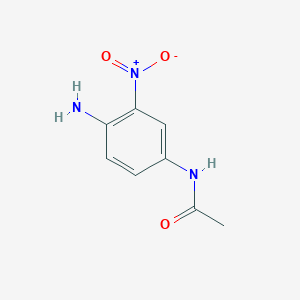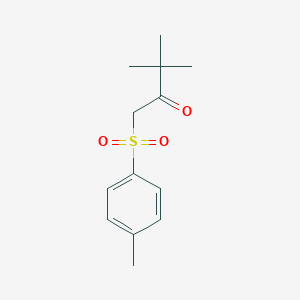
1-(4-Toluenesulfonyl)-3,3-dimethylbutane-2-one
概要
説明
4-Toluenesulfonyl chloride, also known as TsCl or TosCl, is an organic compound with the formula CH₃C₆H₄SO₂Cl . It is a white, malodorous solid widely used in organic synthesis . It is a derivative of toluene and contains a sulfonyl chloride (−SO₂Cl) functional group .
Synthesis Analysis
4-Toluenesulfonyl chloride is used in the synthesis of various organic compounds . For instance, it has been used in the synthesis of N-(p-toluenesulfonyl)-1-(4′-Acetylphenoxy)acrylimidate .
Molecular Structure Analysis
The molecular structure of 4-Toluenesulfonyl chloride is represented by the chemical formula 4-(CH₃)C₆H₄SO₂Cl . It has a molar mass of 190.65 g/mol .
Chemical Reactions Analysis
4-Toluenesulfonyl chloride is known to convert alcohols into alkyl tosylates . It is also used in dehydrations to make nitriles, isocyanides, and diimides .
Physical And Chemical Properties Analysis
4-Toluenesulfonyl chloride has a density of 1.492 g/cm³ at 20 °C, a flash point of 128 °C, and a melting point of 69 - 71 °C . It has a vapor pressure of 0.13 Pa at 20 °C and a bulk density of 800 kg/m³ .
科学的研究の応用
Synthesis of O-benzyl-l-amino Acids
- Scientific Field: Organic Chemistry
- Application Summary: p-Toluenesulfonyl Chloride is used in the synthesis of O-benzyl-l-amino acids, which play a key role in regioselective peptide synthesis . The carboxylic acid functional groups of amino acids are often benzylated using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction .
- Method of Application: The reaction involves in situ water formation, which requires subsequent separation by azeotropic distillation for forward shift of equilibrium . The study investigated p-toluenesulfonyl chloride as a reasonable alternative catalyst for facile benzylation of selected mono- and di- carboxylic amino acids .
- Results: The synthesized compounds were investigated for their biocompatibility using in vitro cytotoxicity assays .
Synthesis of N-sulfonyl-1-aryloxy acrylimidate
- Scientific Field: Organic Chemistry
- Application Summary: The formation of N-sulfonyl-1-aryloxy acrylimidate is described, for the first time, from a consecutive process, which involves a CuAAC reaction, a ketenimine formation and subsequent rearrangement between an aryl propargyl ether and a sulfonyl azide .
- Method of Application: The straightforward treatment of p-toluenesulfonyl azide and 1-(4-prop-2-ynyloxyphenyl)ethanone in the presence of catalytic amounts of copper (I) salicylate afforded N-(p-toluenesulfonyl)-1-(4-acetylphenoxy)acrylimidate .
- Results: The structure of this newly synthesized compound was analyzed by NMR spectra and unambiguously established by X-ray analysis .
Removal of Hydroxyl Group
- Scientific Field: Organic Chemistry
- Application Summary: p-Toluenesulfonyl Chloride is used to convert alcohols into the corresponding toluenesulfonate esters, or tosyl derivatives . This process is known as tosylation .
- Method of Application: Tosylation followed by reduction with lithium aluminium hydride allows for the removal of a hydroxyl group .
- Results: The resulting compounds are non-basic and, when derived from primary amines, are even acidic .
Preparation of Sulfonamides
- Scientific Field: Organic Chemistry
- Application Summary: p-Toluenesulfonyl Chloride is used to prepare sulfonamides from amines .
- Method of Application: The reaction involves the conversion of amines into sulfonamides .
- Results: The resulting sulfonamides are non-basic and, when derived from primary amines, are even acidic .
Dehydrations to Make Nitriles, Isocyanides and Diimides
- Scientific Field: Organic Chemistry
- Application Summary: p-Toluenesulfonyl Chloride is used in dehydrations to make nitriles, isocyanides and diimides .
- Method of Application: The reaction involves the conversion of alcohols into the corresponding toluenesulfonate esters, or tosyl derivatives .
- Results: The resulting compounds are non-basic and, when derived from primary amines, are even acidic .
Synthesis of p-Toluenesulfonyl Hydrazide
- Scientific Field: Organic Chemistry
- Application Summary: p-Toluenesulfonyl Chloride reacts with hydrazine to give p-toluenesulfonyl hydrazide .
- Method of Application: The reaction involves the conversion of hydrazine into p-toluenesulfonyl hydrazide .
- Results: The resulting compound is a useful reagent in organic synthesis .
Safety And Hazards
特性
IUPAC Name |
3,3-dimethyl-1-(4-methylphenyl)sulfonylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-10-5-7-11(8-6-10)17(15,16)9-12(14)13(2,3)4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQISUXUFXCVRIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295194 | |
| Record name | SBB058976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Toluenesulfonyl)-3,3-dimethylbutane-2-one | |
CAS RN |
101268-22-8 | |
| Record name | SBB058976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101268-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

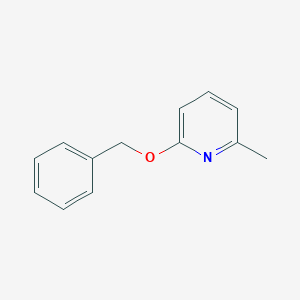
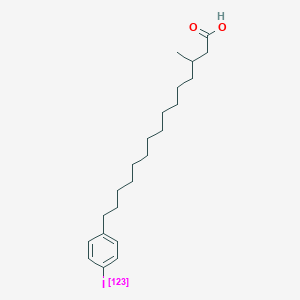
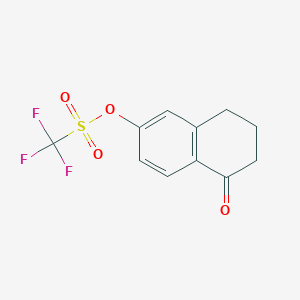
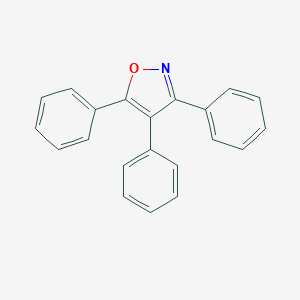
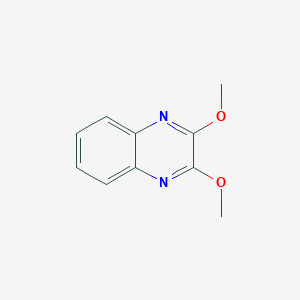
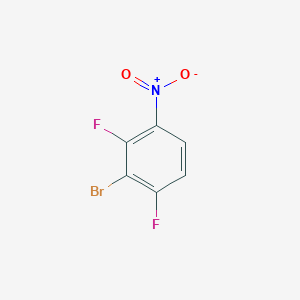
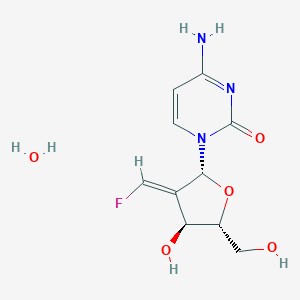
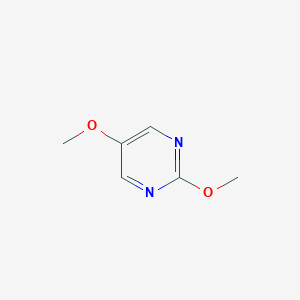
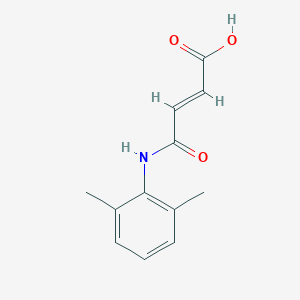
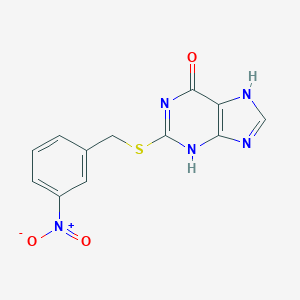
![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)
